molecular formula C7H5Cl3 B3024320 1,2,5-Trichloro-3-methylbenzene CAS No. 56961-86-5

1,2,5-Trichloro-3-methylbenzene

Cat. No. B3024320
CAS RN: 56961-86-5
M. Wt: 195.5 g/mol
InChI Key: OKLGPXYADUOPGA-UHFFFAOYSA-N
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Description

1,2,5-Trichloro-3-methylbenzene is a chemical compound with the molecular formula C7H5Cl3 . It is also known by other synonyms such as 2,3,5-Trichlorotoluene .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with three chlorine atoms and one methyl group attached to it . The exact positions of these substituents on the benzene ring give the compound its name .

Scientific Research Applications

Supramolecular Scaffolding

1,3,5-triethylbenzenes and 1,3,5-trimethylbenzenes have demonstrated significant roles in supramolecular chemistry as scaffolds to organize molecular-recognition elements. The steric-gearing effect of the ethyl and methyl groups on these benzene derivatives enhances the binding affinities of hosts by directing binding elements towards a central ring, thereby facilitating an increase in binding affinity. This concept, while not directly studying 1,2,5-Trichloro-3-methylbenzene, showcases the potential of structurally similar compounds in creating highly organized molecular architectures for supramolecular chemistry applications (Wang & Hof, 2012).

High-Energy Materials

The synthesis of polynitrobenzene derivatives, starting from trichloro-trinitrobenzene compounds, highlights the application of these materials in developing high-energy materials. Through nucleophilic substitution reactions, energetic compounds with potential uses in explosives and propellants have been created. These compounds exhibit high thermal stability and lower impact sensitivity compared to traditional high-energy materials like TNT, showcasing their utility in safer and more efficient energetic materials (Yang et al., 2018).

Organic Synthesis and Material Chemistry

The transformation of trichlorobenzenes into triazidobenzenes through selective defluorination and azidation processes exemplifies their utility in organic synthesis. These triazides serve as novel photoactive cross-linking agents for polymer chemistry, offering new pathways for the creation of advanced materials. Additionally, they act as precursors in the synthesis of organic magnetic materials, highlighting their versatility in material science applications (Chapyshev & Chernyak, 2013).

Crystal Structure Engineering

Research into the crystal structures of complexes involving trisubstituted benzenes, such as 1,3,5-trinitrobenzene with trigonal donors, underscores the significance of shape and size effects in the design of crystal structures. These studies contribute to the engineering of crystal structures for applications in non-linear optical materials, where the manipulation of molecular symmetry within crystals can enhance their optical properties. This research points towards the potential of trisubstituted benzenes in facilitating the development of optically active materials with tailored properties (Thallapally et al., 2000).

Safety and Hazards

Safety data for 1,2,5-Trichloro-3-methylbenzene suggests that it should be handled with care. Contact with skin and eyes should be avoided, and formation of dust and aerosols should be prevented . In case of accidental ingestion or inhalation, medical attention should be sought immediately .

properties

IUPAC Name

1,2,5-trichloro-3-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl3/c1-4-2-5(8)3-6(9)7(4)10/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKLGPXYADUOPGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70548404
Record name 1,2,5-Trichloro-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70548404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

56961-86-5
Record name 1,2,5-Trichloro-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70548404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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